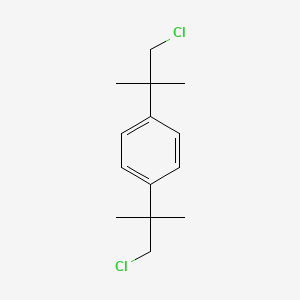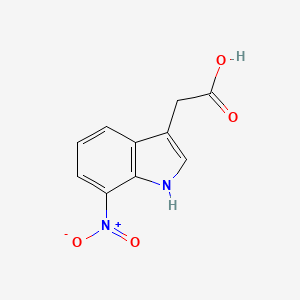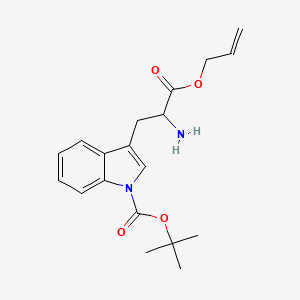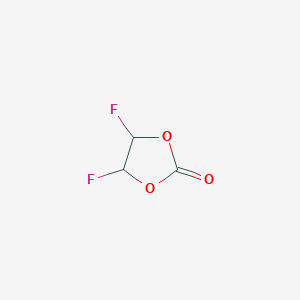
3-Chloro-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-methylbutyronitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutyronitrile can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, 3-Chloro-3-methylbutyronitrile is produced using large-scale chemical reactors. The process involves the chlorination of 3-methylbutyronitrile using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methylbutyronitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of 3-methylbutyronitrile derivatives.
Reduction: Formation of 3-chloro-3-methylbutylamine.
Oxidation: Formation of 3-chloro-3-methylbutyric acid.
Scientific Research Applications
3-Chloro-3-methylbutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-3-methylbutyronitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of various products that can exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylbutyronitrile
- 3-Chloro-4-methylbutyronitrile
- 3-Chloro-3-ethylbutyronitrile
Uniqueness
3-Chloro-3-methylbutyronitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a cyano group on the same carbon atom makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
53897-47-5 |
|---|---|
Molecular Formula |
C5H8ClN |
Molecular Weight |
117.58 g/mol |
IUPAC Name |
3-chloro-3-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3 |
InChI Key |
GRBSJTYXYMWEME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)

![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)


![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)



![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B12281291.png)

